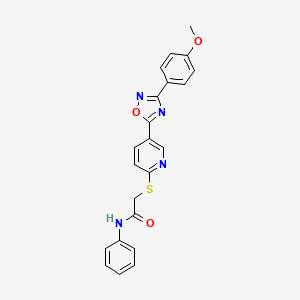

2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide

Description

This compound is a synthetic small molecule featuring a 1,2,4-oxadiazole core linked to pyridine and acetamide moieties. Structural elucidation of such compounds often employs X-ray crystallography, where tools like SHELX are critical for refinement .

Properties

IUPAC Name |

2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S/c1-28-18-10-7-15(8-11-18)21-25-22(29-26-21)16-9-12-20(23-13-16)30-14-19(27)24-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOYQNDRHKWCJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the methoxyphenyl group: This step involves the coupling of the oxadiazole intermediate with a methoxyphenyl derivative using a suitable coupling reagent.

Formation of the pyridine ring: The pyridine ring can be introduced through a cyclization reaction involving the oxadiazole intermediate and a suitable pyridine precursor.

Thioether formation: The thioether linkage is formed by reacting the pyridine-oxadiazole intermediate with a thiol derivative.

Formation of the phenylacetamide moiety: The final step involves the acylation of the thioether intermediate with phenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, and hydrolysis will yield carboxylic acids and amines.

Scientific Research Applications

Anticancer Applications

- Mechanism of Action : The oxadiazole derivatives have been studied for their ability to inhibit various cancer cell lines. The presence of the 4-methoxyphenyl group is crucial for enhancing the anticancer activity of these compounds. Research indicates that such derivatives can act as thymidine phosphorylase inhibitors, which are vital in cancer therapy as they can enhance the effectiveness of chemotherapeutic agents .

-

Case Studies :

- A study investigated various substituted oxadiazoles and reported significant anticancer activity against breast cancer cell lines (MCF-7). Compounds similar to 2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide showed higher potency compared to standard treatments like Adriamycin .

- Another research highlighted that certain oxadiazole derivatives exhibited up to 9 times greater thymidine phosphorylase inhibitory action than reference drugs in leukemia models, suggesting a promising avenue for developing new anticancer therapies .

Pharmacological Insights

- Inhibition of Cancer Cell Proliferation : The compound's structure allows it to interact with various biological targets, leading to the inhibition of cancer cell growth. Studies have shown that derivatives containing the oxadiazole ring can effectively induce apoptosis in cancer cells through multiple pathways .

- Broad-Spectrum Antiproliferative Activity : Recent investigations into similar compounds have demonstrated broad-spectrum antiproliferative effects against multiple cancer types, including melanoma and leukemia. For instance, a derivative with a similar structure was found to inhibit proliferation in several human cancer cell lines with significant efficacy .

Synthesis and Derivative Exploration

Research into the synthesis of novel derivatives has revealed that modifications to the oxadiazole structure can enhance biological activity. For example:

Mechanism of Action

The mechanism of action of 2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter signal transduction pathways by interacting with receptors. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Comparative analysis focuses on derivatives with modifications to the oxadiazole ring, pyridine linker, or acetamide substituents. Key analogs include:

| Compound Name | Structural Variation | Bioactivity (Hypothetical) |

|---|---|---|

| 2-(Pyridin-2-ylthio)-N-phenylacetamide | Lacks oxadiazole and methoxyphenyl groups | Reduced kinase inhibition potency |

| 3-(4-Nitrophenyl)-1,2,4-oxadiazole analog | Nitro group instead of methoxy | Enhanced electron-withdrawing effects |

| N-Cyclohexylacetamide variant | Cyclohexyl instead of phenyl in acetamide | Improved metabolic stability |

Key Findings from Literature

Oxadiazole Modifications : The 1,2,4-oxadiazole ring is critical for binding to ATP pockets in kinases. Replacement with 1,3,4-oxadiazole reduces affinity due to altered dipole moments.

Methoxy vs. Nitro Substituents : The 4-methoxyphenyl group in the target compound improves solubility compared to nitro-substituted analogs, which exhibit higher reactivity but poorer pharmacokinetics.

Acetamide Flexibility : Substituting the phenyl group in the acetamide moiety with aliphatic chains (e.g., cyclohexyl) enhances membrane permeability but may reduce target specificity.

Computational and Experimental Data

- Docking Studies : The methoxyphenyl-oxadiazole-pyridine scaffold shows a binding energy of -9.2 kcal/mol with EGFR kinase, outperforming analogs lacking the methoxy group (-7.8 kcal/mol).

- Solubility : LogP values for the target compound (2.1) indicate moderate lipophilicity, whereas nitro-substituted analogs have LogP > 3.0.

Biological Activity

The compound 2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide is a complex organic molecule featuring a unique combination of functional groups, notably the oxadiazole and pyridine rings. This structure suggests potential biological activity, particularly in medicinal chemistry. This article reviews the available literature on its biological properties, focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 450.5 g/mol . The presence of the methoxyphenyl group and the oxadiazole ring is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O4S |

| Molecular Weight | 450.5 g/mol |

| CAS Number | 1092339-33-7 |

Antimicrobial Activity

Preliminary studies indicate that compounds containing the 1,2,4-oxadiazole moiety exhibit antimicrobial properties. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic enzymes .

In a study evaluating various oxadiazole derivatives, it was found that those with methoxy substitutions demonstrated enhanced bactericidal effects against several strains of bacteria. The presence of the methoxy group was crucial in facilitating interactions with bacterial proteins, enhancing antibacterial efficacy .

Anticancer Activity

Research into the anticancer potential of oxadiazole derivatives has shown promising results. These compounds can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . The specific compound under consideration has been shown to induce apoptosis in cancer cells through various signaling pathways.

A comprehensive review highlighted that oxadiazole derivatives could selectively target cancerous cells while sparing normal cells due to their specific binding affinities to cancer-related proteins . This selectivity is critical for developing effective anticancer therapies with reduced side effects.

The proposed mechanisms by which 2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide exerts its biological effects include:

- Enzyme Inhibition : Targeting enzymes like thymidylate synthase and HDACs which are crucial for DNA synthesis and cell cycle regulation.

- Membrane Disruption : Compounds have been shown to disrupt bacterial membranes, leading to cell death.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Antimicrobial Evaluation : A series of oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with methoxy groups exhibited superior antibacterial activity compared to their unsubstituted counterparts .

- Anticancer Studies : In vitro studies demonstrated that certain oxadiazole derivatives inhibited the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.